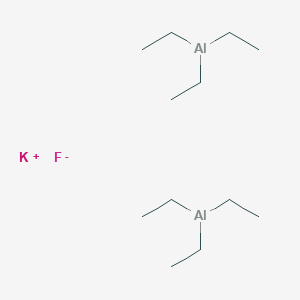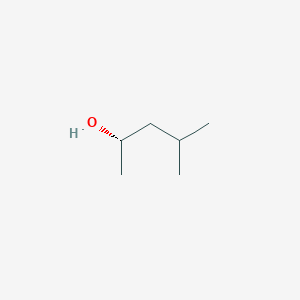
(S)-(+)-4-Methyl-2-pentanol
Vue d'ensemble
Description
This would typically involve identifying the compound’s chemical formula, its structure, and its classification (e.g., is it an alcohol, an ester, etc.).
Synthesis Analysis
This would involve detailing the methods by which the compound can be synthesized, including the reactants needed, the conditions under which the reaction takes place, and the yield of the reaction.Molecular Structure Analysis
This would involve a detailed look at the compound’s molecular structure, including its geometry, the types of bonds it contains, and any interesting features of its structure.Chemical Reactions Analysis
This would involve identifying the reactions that the compound can undergo, including any catalysts that might be needed for those reactions and the products that are formed.Physical And Chemical Properties Analysis
This would involve detailing the compound’s physical properties (such as its boiling point, melting point, and solubility) and its chemical properties (such as its acidity or basicity).Applications De Recherche Scientifique
Biofuel Production : Pentanol isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol, show potential as biofuels. They are natural by-products of microbial fermentations, and metabolic engineering has been used to develop microbial strains for their production. Although current production levels are not high enough for immediate industrial applications, this approach holds significant promise for future efficiency improvements (Cann & Liao, 2009).
Fragrance Industry : 4-Methyl-2-pentanol is used as a fragrance ingredient. It belongs to the fragrance structural group of branched chain saturated alcohols, characterized by a hydroxyl group and a carbon chain with several methyl side chains. A toxicologic and dermatologic review of this compound when used in fragrances is available, indicating its safety and utility in this field (Mcginty, Scognamiglio, Letizia, & Api, 2010).
Thermal Decomposition Studies : The thermal decomposition behavior of pentanol isomers, including 2-methyl-1-butanol, has been studied for applications like combustion in engines. These studies provide kinetic data essential for developing detailed models for combustion processes (Zhao, Ye, Zhang, & Zhang, 2012).
Alternative Fuels for Diesel Engines : The addition of 1-pentanol to diesel and biodiesel fuels has been studied to investigate its effect on engine performance and emissions. Research shows varying impacts on exhaust emissions and engine efficiency, making it a candidate for alternative fuel research (Yilmaz, Atmanli, & Trujillo, 2017).
Combustion and Emission Characteristics : Studies on the combustion and emission characteristics of diesel engines fueled with diesel/biodiesel/pentanol blends show that pentanol can potentially help mitigate energy crises and environmental issues when used in biofuel blends (Li, Wang, Wang, & Xiao, 2015).
Chemical Synthesis and Reactions : Research into the hydrogenation and hydrodeoxygenation of related compounds, like 2-methyl-2-pentenal, on supported metal catalysts reveals potential applications in chemical synthesis and reactions (Pham, Lobban, Resasco, & Mallinson, 2009).
Heat Transfer in Cooling Systems : The influence of 2-methyl-1-pentanol on the cooling effect in absorption chillers has been experimentally studied, showing its potential as a heat transfer additive (Glebov & Setterwall, 2002).
Safety And Hazards
This would involve identifying any hazards associated with the compound, such as its flammability, toxicity, or reactivity. It would also involve detailing appropriate safety measures for handling the compound.
Orientations Futures
This would involve discussing potential future research directions involving the compound, such as new reactions it could be used in, new synthesis methods that could be developed, or new applications for the compound in fields like medicine or materials science.
Propriétés
IUPAC Name |
(2S)-4-methylpentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-5(2)4-6(3)7/h5-7H,4H2,1-3H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYWICLMDOOCFB-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426387 | |
| Record name | (S)-(+)-4-Methyl-2-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-4-Methyl-2-pentanol | |
CAS RN |
14898-80-7 | |
| Record name | (S)-(+)-4-Methyl-2-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-4-methylpentan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



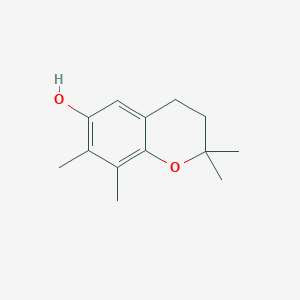
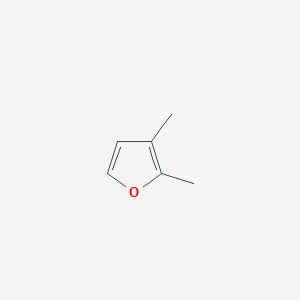
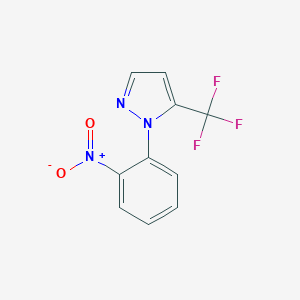
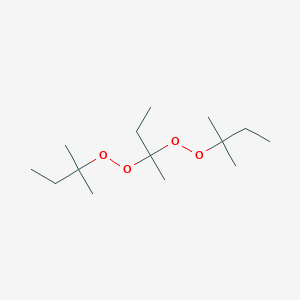


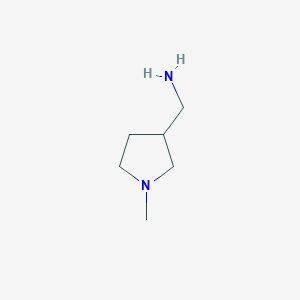
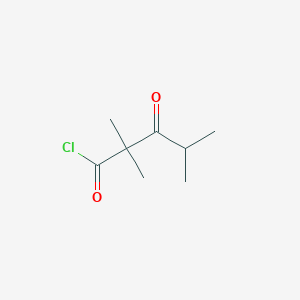
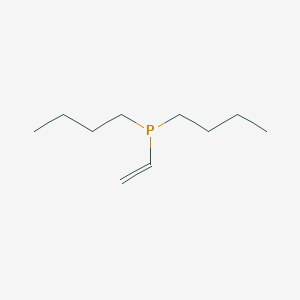
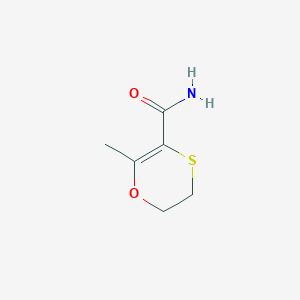
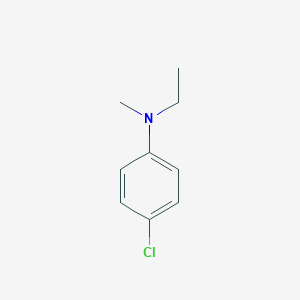
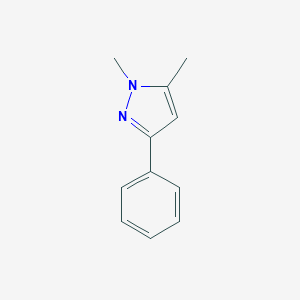
![5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B88410.png)
